Oxidative Stability of Mn-Porphyrins: Tetra(3-pyridyl)porphyrin vs. 4-Pyridyl and Phenyl Analogs
A comparative study on Mn-porphyrins for olefin oxidation revealed a stark difference in oxidative stability between isomers. While Mn-porphyrins with pyridyl substituents (MnT(py)P(OAc)) are generally more stable than those with phenyl groups, MnT(4-py)P(OAc) was found to be unusually more stable than MnT(2- or 3-py)P(OAc) [1]. This indicates that Tetra(3-pyridyl)porphyrin-derived catalysts offer an intermediate stability profile that is distinct from both the highly stable 4-pyridyl analog and the less stable phenyl analog, providing a tunable degradation rate for specific catalytic cycles.
| Evidence Dimension | Oxidative stability of Mn(III)-porphyrin catalysts |
|---|---|
| Target Compound Data | Stability: Intermediate (lower than MnT(4-py)P(OAc), higher than MnT(2-py)P(OAc) and phenyl-substituted Mn-pors) |
| Comparator Or Baseline | MnT(4-py)P(OAc): Unusually high stability; MnT(2-py)P(OAc): Lower stability; MnT(phenyl)P(OAc): Lower stability than all pyridyl-substituted Mn-pors |
| Quantified Difference | MnT(4-py)P(OAc) > MnT(3-py)P(OAc) > MnT(2-py)P(OAc) in terms of oxidative stability |
| Conditions | Oxidation of olefins with tetra-n-butylammonium periodate |
Why This Matters
For procurement in catalytic applications, understanding this stability hierarchy is critical; Tetra(3-pyridyl)porphyrin provides a specific, predictable catalyst lifetime that cannot be achieved with the 4-pyridyl or phenyl analogs.
- [1] Infona. Substituent effects on the catalytic activity of a series of manganese meso-tetra(aryl)porphyrins: (2-, 3-, 4)-Pyridyl, 4-sulfonatophenyl and 3-sulfonato-4-methoxyphenyl groups compared to phenyl and 4-methoxyphenyl ones. View Source
